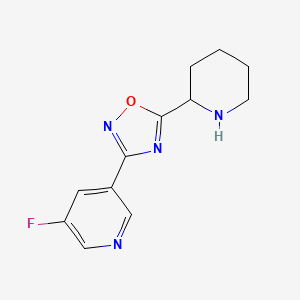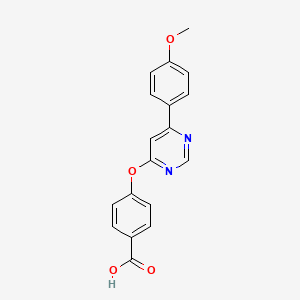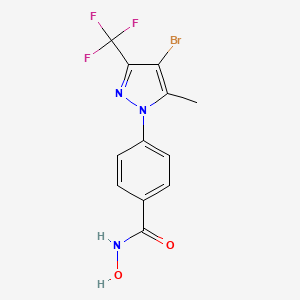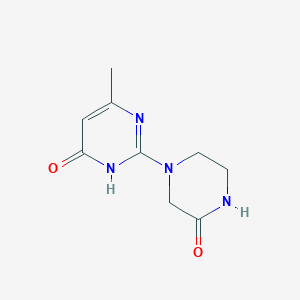
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipérazine est un composé qui présente un cycle pipérazine substitué par un groupe sulfonyl-éthyle, qui est lui-même lié à une fraction 1-méthyl-1H-pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipérazine implique généralement les étapes suivantes :
Formation de la fraction pyrazole : Le 1-méthyl-1H-pyrazole peut être synthétisé par cyclisation d'hydrazines appropriées avec des composés 1,3-dicarbonylés.
Sulfonylation : Le pyrazole est ensuite sulfonylé à l'aide de chlorures de sulfonyle en milieu basique pour introduire le groupe sulfonyle.
Liaison à la pipérazine : Le pyrazole sulfonylé est mis à réagir avec la pipérazine en présence d'une base appropriée pour former le produit final.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures de contrôle qualité rigoureuses.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Le groupe sulfonyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène dans l'acide acétique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits :
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation de dérivés de sulfure.
Substitution : Formation de dérivés de pipérazine substitués.
Applications De Recherche Scientifique
La 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipérazine présente plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel de composé bioactif présentant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisée dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipérazine implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonyle peut former des interactions fortes avec les protéines ou les enzymes, inhibant potentiellement leur activité. Le cycle pipérazine peut améliorer la capacité du composé à traverser les membranes biologiques, augmentant ainsi sa biodisponibilité.
Composés similaires :
- 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)morpholine
- 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipéridine
Comparaison :
- La 1-(2-((1-Méthyl-1H-pyrazol-4-yl)sulfonyl)éthyl)pipérazine est unique en raison de la présence du cycle pipérazine, qui peut améliorer sa solubilité et sa biodisponibilité par rapport à des composés similaires avec des structures cycliques différentes.
- Le groupe sulfonyle de ce composé fournit un site de fonctionnalisation supplémentaire, ce qui en fait un intermédiaire polyvalent en chimie de synthèse.
Mécanisme D'action
The mechanism of action of 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)morpholine
- 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperidine
Comparison:
- 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures.
- The sulfonyl group in this compound provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H18N4O2S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1-[2-(1-methylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-13-9-10(8-12-13)17(15,16)7-6-14-4-2-11-3-5-14/h8-9,11H,2-7H2,1H3 |
Clé InChI |
GTBVPVLXGUVCNV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)S(=O)(=O)CCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)


![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)


